An In-Depth Technical Guide to 3-Bromo-2-nitro-benzo[b]thiophene (CAS No. 17402-78-7)
An In-Depth Technical Guide to 3-Bromo-2-nitro-benzo[b]thiophene (CAS No. 17402-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitro-benzo[b]thiophene is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a benzo[b]thiophene core functionalized with both a bromine atom and a nitro group, offers a unique combination of reactivity that enables the synthesis of a diverse array of more complex molecules. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing nitro group at the 2-position activates the molecule for nucleophilic substitution and can be readily reduced to an amino group, a common pharmacophore.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 3-Bromo-2-nitro-benzo[b]thiophene, with a focus on providing practical insights for laboratory applications and drug discovery programs.
Core Properties and Characterization
The foundational reactant, 3-Bromo-2-nitro-benzo[b]thiophene, possesses well-defined physicochemical and spectroscopic properties crucial for its identification and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 17402-78-7 | [1] |
| IUPAC Name | 3-bromo-2-nitro-1-benzothiophene | [1] |
| Molecular Formula | C₈H₄BrNO₂S | [1] |
| Molecular Weight | 258.09 g/mol | [1] |
| Appearance | Yellow to brown solid | |
| Melting Point | Data not available in searched sources |
Synthesis and Purification
The most direct route to 3-Bromo-2-nitro-benzo[b]thiophene is the electrophilic nitration of its precursor, 3-bromobenzo[b]thiophene. The regioselectivity of nitration on the benzo[b]thiophene ring is highly dependent on reaction conditions and the nature of existing substituents. For 3-substituted benzo[b]thiophenes with electron-withdrawing groups, nitration is often directed to the benzene ring.[2] However, specific conditions can favor substitution on the thiophene moiety.
Caption: Synthetic pathway for 3-Bromo-2-nitro-benzo[b]thiophene.
Experimental Protocol: Nitration of 3-Bromobenzo[b]thiophene (Adapted Protocol)
This protocol is adapted from general procedures for the nitration of substituted benzo[b]thiophenes and should be optimized for specific laboratory conditions.[2][3]
Materials:
-
3-Bromobenzo[b]thiophene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Deionized Water
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Dichloromethane (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C using an ice-salt bath, slowly add concentrated sulfuric acid to 3-bromobenzo[b]thiophene with continuous stirring.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-bromobenzo[b]thiophene, ensuring the internal temperature does not exceed 5-10°C. The slow, controlled addition is critical to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filtered solid extensively with cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The most significant and well-documented reaction of 3-Bromo-2-nitro-benzo[b]thiophene is its behavior in nucleophilic aromatic substitution (SₙAr). The presence of the strongly electron-withdrawing nitro group at the 2-position activates the C3 carbon (to which the bromine is attached) for nucleophilic attack.
Nucleophilic Substitution with Amines: A Case of Rearrangement
A fascinating aspect of this compound's reactivity is the formation of both expected and rearranged products when reacted with amines, such as anilines, in the presence of a non-nucleophilic base like triethylamine or potassium carbonate.[4][5]
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Ipso-Substitution (Expected Product): The nucleophilic amine attacks the C3 carbon, displacing the bromide leaving group to form the N-substituted 3-amino-2-nitrobenzo[b]thiophene.
-
Cine-Substitution (Rearranged Product): A portion of the reaction yields the isomeric N-substituted 2-amino-3-nitrobenzo[b]thiophene. This unexpected outcome suggests a complex mechanism that may involve the formation of intermediate species and a subsequent rearrangement.[5]
While the precise mechanism for the cine-substitution is a subject of investigation, it highlights the nuanced reactivity of the nitro-activated benzothiophene system. The ratio of the two isomeric products is sensitive to the nature of the amine, the base used, and the solvent, offering an intriguing synthetic challenge and opportunity.[5]
Caption: Competing reaction pathways in the amination of 3-Bromo-2-nitro-benzo[b]thiophene.
Applications in Medicinal Chemistry and Drug Discovery
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[6] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[6][7][8]
3-Bromo-2-nitro-benzo[b]thiophene serves as a strategic intermediate for accessing novel derivatives with therapeutic potential. The primary utility stems from the transformation of its functional groups:
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Synthesis of Aminobenzothiophenes: The nitro group can be readily reduced to an amine, yielding 3-bromo-2-aminobenzo[b]thiophene. This amino group can then be further functionalized. More directly, nucleophilic substitution of the bromine with various amines yields a library of 3-amino-2-nitrobenzo[b]thiophene derivatives. These compounds and their rearranged 2-amino-3-nitro isomers have been investigated for analgesic and anti-inflammatory activities.[5]
-
Antimitotic Agents: The amino-benzo[b]thiophene core, accessible from this starting material, is a key component in a class of potent antimitotic agents that inhibit tubulin polymerization, a validated target in cancer chemotherapy.[9]
-
Precursor for Fused Heterocycles: The adjacent amino and nitro (or its reduced amino form) functionalities can be used to construct fused heterocyclic systems, such as benzothieno[2,3-d]imidazoles, which have also shown promising analgesic and anti-inflammatory profiles.[5]
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3-Bromo-2-nitro-benzo[b]thiophene is not widely available, data from structurally related nitroaromatic and brominated heterocyclic compounds suggest that prudent safety measures are essential.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[10] The toxicological properties have not been fully investigated.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If dusts are generated, use an appropriate particulate respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from heat and sources of ignition.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
References
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Wiley-VCH. (2007). Supporting Information. Retrieved January 9, 2026, from [Link]
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ITW LLC & Co. KG. (2017, January 17). Safety Data Sheet. Retrieved January 9, 2026, from [Link]
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Guanti, G., et al. (n.d.). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-2-nitrothiophene. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Guanti, G., et al. (n.d.). Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. ResearchGate. Retrieved January 9, 2026, from [Link]
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Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. Retrieved January 9, 2026, from [Link]
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Manipal Research Portal. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved January 9, 2026, from [Link]
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Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 915-919. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-2-nitro-benzo(b)thiophene. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(15), 3354. Retrieved January 9, 2026, from [Link]
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Kamal, A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(24), 7567. Retrieved January 9, 2026, from [Link]
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Sreeja S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-8. Retrieved January 9, 2026, from [Link]
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University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 9, 2026, from [Link]
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Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube. Retrieved January 9, 2026, from [Link]
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Dell'Erba, C., et al. (1985). cine-Substitution in the thiophen series. Mechanism of the reaction of 3,4-dinitrothophen with sodium arenethiolates in methanol. Journal of the Chemical Society, Perkin Transactions 1, 1157-1160. Retrieved January 9, 2026, from [Link]
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